2-(Methylthio)-5-(tributylstannyl)pyrimidine

描述

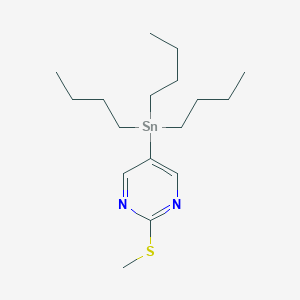

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound that plays a significant role in organic synthesis. It is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 5-position. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and functional properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 2-chloro-5-(methylthio)pyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to rigorous purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

化学反应分析

Types of Reactions

2-(Methylthio)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while the pyrimidine ring can be reduced under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of the methylthio group.

Reducing Agents: Like lithium aluminum hydride for the reduction of the pyrimidine ring.

Major Products Formed

Aryl or Vinyl Pyrimidines: Formed through Stille coupling reactions.

Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.

Reduced Pyrimidines: Obtained through the reduction of the pyrimidine ring.

科学研究应用

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its ability to participate in Stille coupling reactions. These reactions facilitate the formation of carbon-carbon bonds, enabling the construction of complex organic molecules. The tributylstannyl group acts as a reactive moiety, allowing for the introduction of various functional groups onto the pyrimidine ring .

Table 1: Summary of Coupling Reactions Involving 2-(Methylthio)-5-(tributylstannyl)pyrimidine

| Reaction Type | Description | Applications |

|---|---|---|

| Stille Coupling | Coupling with aryl or vinyl halides | Synthesis of biaryl derivatives |

| Carbon-Heteroatom Bond Formation | Enables the introduction of heterocycles and alkenes | Development of pharmaceuticals |

| Functional Group Manipulation | Allows for further modifications post-synthesis | Tailoring compounds for specific activities |

Medicinal Chemistry

This compound has shown potential as a kinase inhibitor, which is crucial in regulating cell proliferation and survival. The inhibition of kinases can lead to decreased tumor growth and enhanced apoptosis in cancer cells.

Case Study: Kinase Inhibition

Recent studies have demonstrated that compounds similar to this compound can inhibit essential kinases involved in cancer progression. For instance, certain pyrimidine derivatives have been identified as potent inhibitors against plasmodial kinases, showcasing their potential in treating malaria and other diseases .

Table 2: Evaluation of Kinase Inhibition Potency

| Compound Name | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | PfGSK3 | 17 | |

| Compound B | PfPK6 | <50 | |

| This compound | Various Kinases | TBD |

Environmental Considerations

While this compound offers diverse synthetic applications, it is important to note that tributyltin compounds are considered toxic and environmentally hazardous. Therefore, their use requires careful handling and adherence to strict safety protocols to mitigate environmental impact .

作用机制

The mechanism of action of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tributylstannyl group acts as a nucleophile in substitution and coupling reactions, while the methylthio group can undergo oxidation or reduction. These reactions enable the compound to interact with molecular targets and pathways, leading to the formation of new chemical entities with desired properties.

相似化合物的比较

Similar Compounds

- 2-(Methylthio)-4-(tributylstannyl)pyrimidine

- **2-(Tributylstannyl)pyrimidine

生物活性

2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound characterized by a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 5-position. Its unique structure facilitates diverse chemical reactivity, making it a valuable compound in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C17H32N2SSn

- Molecular Weight : 415.22 g/mol

- CAS Number : 120717-37-5

The presence of the tributylstannyl group enhances its reactivity, allowing it to participate in various coupling reactions, which are critical for synthesizing complex organic molecules.

This compound primarily acts through its ability to undergo Stille coupling reactions, where it forms carbon-carbon bonds with aryl or vinyl halides. This reaction is essential for constructing biaryl and vinylated pyrimidine derivatives. The tributylstannyl moiety serves as a reactive site, facilitating these transformations under palladium-catalyzed conditions.

Target of Action

This compound has been identified as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent inhibitors of tankyrase (TNKS), an enzyme implicated in various cellular processes including cancer progression .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : Compounds derived from this pyrimidine derivative have shown potential in inhibiting cancer cell proliferation through their action on TNKS. This inhibition can disrupt pathways involved in tumor growth and metastasis.

- Antiviral Properties : Some studies suggest that derivatives of this compound may possess antiviral activity, although specific mechanisms and targets remain to be fully elucidated.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives based on the triazole-pyrimidine core, including those with similar structures to this compound. These compounds were evaluated for their activity against adenosine receptors (A2A and A2B), demonstrating promising results in T cell activation assays .

- Inhibitory Activity : In vitro assays showed that certain derivatives exhibited IC50 values as low as 14.12 nM against A2B adenosine receptors, indicating their potential as immunotherapeutic agents . The structural features of these compounds were correlated with their biological activity, underscoring the importance of molecular design.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylthio-4-(tributylstannyl)pyrimidine | Similar methylthio and tributylstannyl groups | Different substitution on the pyrimidine ring |

| 5-(Tributylstannyl)pyrimidine | Contains only tributylstannyl group | Lacks methylthio substitution |

| 5-Alkenylpyrimidines | Contains alkenyl instead of stannyl groups | Different reactivity due to alkenyl presence |

The unique combination of both methylthio and tributylstannyl groups in this compound influences its reactivity and biological activity compared to other compounds listed.

Safety and Environmental Considerations

While offering diverse synthetic applications, tributyltin compounds are considered toxic and environmentally hazardous. Their use necessitates careful handling and adherence to strict safety protocols to mitigate risks associated with exposure.

属性

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWUNYIXRVXVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376851 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120717-37-5 | |

| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。